
3-(Bromomethyl)-2,5-dichloropyridine
Overview
Description
3-(Bromomethyl)-2,5-dichloropyridine is an organic compound with the chemical formula C6H3BrCl2NO. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is a derivative of pyridine and is used as an intermediate in the synthesis of organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Scientific Research Applications
Organic Synthesis Building Block
Compounds like 3-Bromo-2-(bromomethyl)propionic acid are used as organic building blocks for the preparation of beta-substituted acrylates . This suggests that 3-(Bromomethyl)-2,5-dichloropyridine could potentially serve a similar role in organic synthesis, aiding in the creation of complex molecules for various applications.
Sensing Applications
Boronic acids and related compounds have been utilized in sensing applications due to their interactions with diols and strong Lewis bases . While 3-(Bromomethyl)-2,5-dichloropyridine is not a boronic acid, its structural features may allow it to participate in similar sensing mechanisms, possibly in homogeneous assays or heterogeneous detection systems.
Polymer Chemistry
In polymer chemistry, bromomethyl groups are often involved in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . The presence of a bromomethyl group in 3-(Bromomethyl)-2,5-dichloropyridine indicates that it could be used as a RAFT-macro agent or initiator in creating novel block copolymers.
Mechanism of Action
Target of Action
It’s worth noting that bromomethyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .
Mode of Action
In the context of sm cross-coupling reactions, the bromomethyl group would likely participate in oxidative addition with a palladium catalyst, forming a new pd–c bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Result of Action
The result of its action in the context of sm cross-coupling would be the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2,5-dichloropyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, where bromomethyl compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(bromomethyl)-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRGOUSOCZYFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,5-dichloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




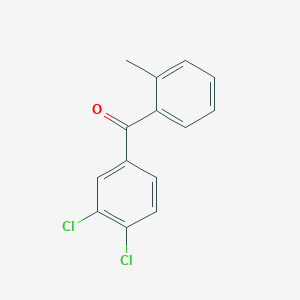
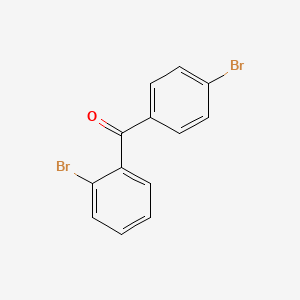

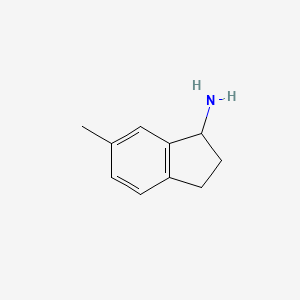
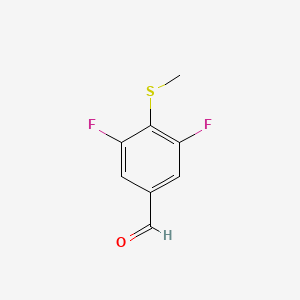

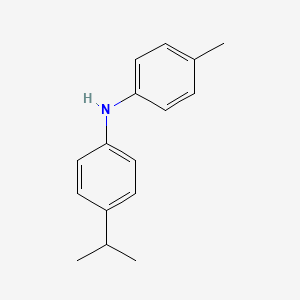



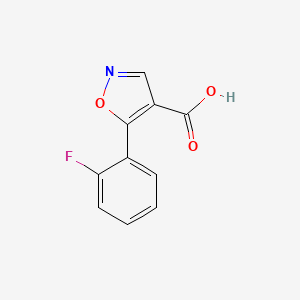
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)